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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B12424925 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: AGI-12026, known as Ivosidenib, is an oral, potent, and targeted small-molecule

inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme harboring specific mutations, most

commonly at the R132 residue. In normal cells, IDH1 catalyzes the oxidative decarboxylation of

isocitrate to α-ketoglutarate (α-KG). Mutant IDH1 (mIDH1) gains neomorphic activity,

converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG

competitively inhibit α-KG-dependent enzymes, leading to epigenetic dysregulation, DNA

hypermethylation, and a block in cellular differentiation, which are critical events in the

pathogenesis of several cancers, including Acute Myeloid Leukemia (AML).[1]

Ivosidenib selectively targets the mIDH1 enzyme, leading to a significant reduction in 2-HG

levels and promoting the differentiation of malignant cells.[1][2] While Ivosidenib monotherapy

has shown clinical efficacy, combination strategies are being explored to enhance response

rates, overcome resistance, and improve long-term outcomes. These notes provide an

overview of key combination therapies, associated clinical data, and detailed protocols for

relevant preclinical and clinical assessments.

Mechanism of Action: Ivosidenib in mIDH1 Malignancies
Mutations in the IDH1 gene confer a new enzymatic function that results in the accumulation of

the oncometabolite 2-HG. This oncometabolite disrupts normal cellular processes, including

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12424925?utm_src=pdf-interest
https://www.benchchem.com/product/b12424925?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10320628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10320628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10320628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260655/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


epigenetic regulation, leading to a block in differentiation and promoting oncogenesis.

Ivosidenib acts by specifically inhibiting this mutant IDH1 enzyme, thereby lowering 2-HG levels

and allowing for the restoration of normal cellular differentiation.

Normal Cell

mIDH1 Cancer Cell

Isocitrate Wild-Type IDH1 α-Ketoglutarate
(α-KG) Epigenetic Regulation

Cofactor for
TET2, etc.

Normal Differentiation
Promotes

Mutant IDH1 2-Hydroxyglutarate
(2-HG)

Epigenetic Dysregulation
(DNA Hypermethylation)

Inhibits α-KG-dependent
enzymes (e.g., TET2)

α-Ketoglutarate
(α-KG)

Differentiation Block
Leads to

Ivosidenib
(AGI-12026) Inhibits

Click to download full resolution via product page

Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.

Combination Therapies: Clinical Data Summary
The rationale for combining Ivosidenib with other agents is to target complementary pathways,

enhance anti-leukemic activity, and prevent the emergence of resistance. Below is a summary

of key clinical findings for Ivosidenib in combination with other chemotherapy agents in AML.

Ivosidenib in Combination with Azacitidine
Preclinical studies suggested that combining Ivosidenib with the hypomethylating agent

azacitidine could enhance the differentiation-promoting effects and improve efficacy. This led to
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clinical evaluation in patients with newly diagnosed AML (ND AML) who are ineligible for

intensive chemotherapy.

Parameter
Ivosidenib + Azacitidine (Phase 1b/2
Study)

Patient Population
Newly Diagnosed mIDH1 AML (Ineligible for

Intensive Chemotherapy)

N 23

Median Age (years) 76

Treatment Regimen Ivosidenib 500 mg daily + Azacitidine

Overall Response Rate (ORR) 78.3% (18/23)[3]

Complete Remission (CR) 60.9% (14/23)[3]

CR + CRh 69.6%[3]

Median Time to Response 1.8 months

Median Time to CR 3.5 months

12-month Survival Estimate 82.0%[3]

mIDH1 Clearance in CR patients 71.4% (10/14)[3]

Median Duration of CR Not Reached[3]

CRh: Complete Remission with partial

hematologic recovery.

Ivosidenib in Combination with Venetoclax ± Azacitidine
Preclinical data indicated a synergistic relationship between IDH inhibitors and the BCL-2

inhibitor Venetoclax. This combination aims to simultaneously induce differentiation (Ivosidenib)

and apoptosis (Venetoclax).
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Parameter
Ivosidenib + Venetoclax
(Doublet)

Ivosidenib + Venetoclax +
Azacitidine (Triplet)

Study Phase Ib/II (NCT03471260) Phase Ib/II (NCT03471260)

Patient Population mIDH1 Myeloid Malignancies mIDH1 Myeloid Malignancies

Composite Complete

Remission (CRc)
83%[1] 90%[1]

Measurable Residual Disease

(MRD) Negativity

63% of evaluable patients

achieved MRD-negative

remissions[1]

IDH1 Mutation Clearance (≥5

cycles)
64% of evaluable patients[1]

Median Event-Free Survival

(EFS)
36 months[1]

Median Overall Survival (OS) 42 months[1]

Safety

The combination was deemed

safe, with no 30- or 60-day

mortality observed on the

study.[4] Most adverse events

were Grade 1 or 2.[1]

Ivosidenib in Combination with Induction Chemotherapy
For patients eligible for intensive treatment, Ivosidenib has been evaluated in combination with

the standard "7+3" induction regimen (cytarabine + an anthracycline).
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Parameter
Ivosidenib + Induction Chemotherapy
(Phase 1 Study)

Patient Population Newly Diagnosed mIDH1 AML

N 30 (21 de novo, 9 secondary AML)

Treatment Regimen Ivosidenib + Standard "7+3" Induction

CR + CRi/CRp 77% (23/30)

CR + CRi/CRp (de novo AML) 91% (19/21)

CR + CRi/CRp (secondary AML) 44% (4/9)

30 and 60-day mortality 6%

Common Grade ≥3 Adverse Events
Febrile neutropenia (60%), increased bilirubin

(9%), hypertension (9%)

CRi: CR with incomplete hematologic recovery;

CRp: CR with incomplete platelet recovery.

Mechanisms of Resistance to Ivosidenib
Understanding resistance is crucial for developing subsequent lines of therapy and rational

combination strategies. Resistance to Ivosidenib can be primary (lack of initial response) or

acquired (relapse after an initial response).
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Caption: Mechanisms of primary and acquired resistance to Ivosidenib therapy.

Experimental Protocols
Protocol 1: IDH1-R132 Mutation Detection using Next-
Generation Sequencing (NGS)
This protocol outlines a general workflow for identifying IDH1 mutations from bone marrow or

peripheral blood samples using a targeted NGS panel, as recommended by NCCN guidelines.

[5]
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1. Sample Collection
(Bone Marrow Aspirate or Peripheral Blood)

2. Genomic DNA Extraction

3. DNA Quantification & Quality Control
(e.g., Qubit, Bioanalyzer)

4. Library Preparation
(Fragmentation, End-repair, A-tailing, Adapter Ligation)

5. Target Enrichment
(Hybridization with custom probes for IDH1, etc.)

6. Library Amplification (PCR)

7. Library Quantification & Quality Control

8. Sequencing
(e.g., Illumina MiSeq/NextSeq)

9. Bioinformatic Analysis
(Alignment, Variant Calling, Annotation)

10. Reporting
(IDH1 mutation status, Variant Allele Frequency)

Click to download full resolution via product page

Caption: Workflow for detecting IDH1 mutations using a targeted NGS panel.
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Methodology:

Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes.

Genomic DNA (gDNA) Extraction:

Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

Extract gDNA using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit)

following the manufacturer's instructions.

DNA Quantification and Quality Control:

Quantify DNA concentration using a fluorometric method (e.g., Qubit dsDNA HS Assay).

Assess DNA integrity and purity using a spectrophotometer (e.g., NanoDrop) to check

A260/A280 and A260/A230 ratios, and optionally via gel electrophoresis.

Library Preparation:

Mechanically or enzymatically fragment gDNA to a desired size (e.g., 200-300 bp).

Perform end-repair and A-tailing to prepare DNA fragments for adapter ligation.

Ligate sequencing adapters (containing unique indexes for multiplexing) to the DNA

fragments.

Target Enrichment:

Use a targeted gene panel (e.g., a custom myeloid malignancy panel) that includes probes

for the entire coding region of the IDH1 gene.

Hybridize the prepared library with the biotinylated capture probes.

Capture the probe-library hybrids using streptavidin-coated magnetic beads.

Wash the beads to remove non-specifically bound fragments.

Library Amplification:
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Amplify the enriched library using PCR to generate sufficient material for sequencing.

Library Quality Control:

Validate the final library size distribution and concentration using an automated

electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

Sequencing:

Pool indexed libraries and sequence on an NGS platform (e.g., Illumina MiSeq) to

generate paired-end reads.

Bioinformatic Analysis:

Perform quality control on raw sequencing reads (e.g., using FastQC).

Align reads to the human reference genome (e.g., hg19/GRCh37).

Call genetic variants (SNPs and indels) using a variant caller (e.g., GATK HaplotypeCaller

or VarScan).

Annotate variants to identify non-synonymous changes in the IDH1 gene, specifically

focusing on codon R132.

Reporting:

Report the presence or absence of an IDH1 mutation, the specific amino acid change, and

the variant allele frequency (VAF).

Protocol 2: Assessment of Therapeutic Response in
AML
This protocol describes the standard methodology for assessing treatment response in AML

clinical trials, based on the 2022 European LeukemiaNet (ELN) recommendations.[6]
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Start of Treatment Cycle

1. Bone Marrow Aspirate & Biopsy
(Post-induction, typically Day 14-21 and/or end of cycle)

2. Cytomorphologic Assessment
(% Blasts in Bone Marrow)

3. Flow Cytometry
(Measurable Residual Disease - MRD)

4. Cytogenetics & Molecular Analysis
(Assess for clonal evolution, mIDH1 clearance)

5. Determine Response Category
(Based on ELN 2022 Criteria)

Click to download full resolution via product page

Caption: Workflow for assessing therapeutic response in Acute Myeloid Leukemia.

Methodology:

Timing of Assessment: Perform bone marrow aspirate and biopsy at baseline, after induction

therapy (e.g., Day 14-21 for an early look and/or at count recovery), and at the end of each

consolidation cycle.[7][8]

Bone Marrow Examination:

Cytomorphology: Prepare bone marrow smears and stain with Wright-Giemsa. A

pathologist performs a differential count of at least 500 nucleated cells to determine the

percentage of blasts.

Biopsy: A core biopsy is evaluated for cellularity and morphology.

Peripheral Blood Counts: Monitor complete blood counts (CBC) with differential regularly to

assess hematologic recovery.
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Measurable Residual Disease (MRD) Assessment:

Multi-parameter Flow Cytometry: Use a comprehensive antibody panel to identify

leukemia-associated immunophenotypes (LAIPs) present at diagnosis. A sample is

considered MRD-positive if a leukemia-associated cell population is detected at a

sensitivity of at least 1 in 10,000 (0.01%).

Molecular MRD: For specific mutations like NPM1, quantitative PCR (qPCR) can be used.

For IDH1, clearance can be monitored by NGS or digital PCR.[3]

Response Criteria (ELN 2022 Summary)[6]:

Complete Remission (CR):

Bone marrow blasts <5%.

Absence of circulating blasts with Auer rods.

Absence of extramedullary disease.

Absolute Neutrophil Count (ANC) ≥1,000/μL.

Platelet count ≥100,000/μL.

Complete Remission with partial hematologic recovery (CRh):

Meets all CR criteria except for partial recovery of neutrophils (ANC ≥500/μL) and

platelets (≥50,000/μL).

Complete Remission with incomplete hematologic recovery (CRi):

Meets all CR criteria but with residual neutropenia (ANC <1,000/μL) or

thrombocytopenia (platelets <100,000/μL).

Morphologic Leukemia-Free State (MLFS):

Bone marrow blasts <5% but hematologic recovery criteria for CR/CRh/CRi are not met.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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